molecular formula C12H14FNO2 B2491169 N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide CAS No. 2361655-89-0

N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide

Cat. No.: B2491169
CAS No.: 2361655-89-0
M. Wt: 223.247
InChI Key: ABODPZVHPVOUHG-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom, a propoxy group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide typically involves the reaction of 5-fluoro-2-propoxybenzoic acid with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(5-Fluoro-2-methylphenyl)prop-2-enamide
  • N-(2-Fluorophenyl)prop-2-enamide

Comparison: N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to N-(5-Fluoro-2-methylphenyl)prop-2-enamide, the propoxy group provides additional steric and electronic effects. Similarly, the position of the fluorine atom and the nature of the substituents can significantly impact the compound’s properties and applications.

Properties

IUPAC Name

N-(5-fluoro-2-propoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-3-7-16-11-6-5-9(13)8-10(11)14-12(15)4-2/h4-6,8H,2-3,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABODPZVHPVOUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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